Ethyl 2-hydroxy-5-phenylpentanoate

Description

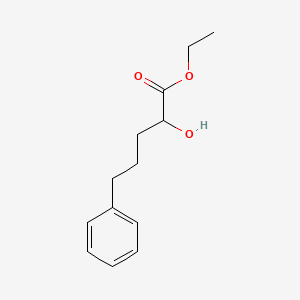

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-5-phenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUMCPXYFSFMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Hydroxy 5 Phenylpentanoate

Chemical Synthesis Approaches

The chemical synthesis of ethyl 2-hydroxy-5-phenylpentanoate is centered around the strategic manipulation of functional groups. Key to this is the conversion of a ketone to a secondary alcohol, a transformation that can be accomplished through several reliable methods.

Reduction Strategies for Ethyl 2-oxo-5-phenylpentanoate Precursors

A prominent precursor for the synthesis of this compound is ethyl 2-oxo-5-phenylpentanoate. nih.govbldpharm.com The primary transformation required is the reduction of the α-keto group to a hydroxyl group. This can be achieved using both stoichiometric reducing agents and catalytic hydrogenation methods.

The reduction of the carbonyl group in α-keto esters like ethyl 2-oxo-5-phenylpentanoate can be effectively carried out using stoichiometric reducing agents. While direct studies on ethyl 2-oxo-5-phenylpentanoate are not extensively detailed in the provided results, the principles are well-established for structurally similar compounds. For instance, powerful reducing agents like lithium aluminum hydride are capable of reducing a ketone to a secondary alcohol. However, careful control of the stoichiometry is crucial to prevent the over-reduction of the ester group.

Biocatalytic reductions also present a highly selective alternative. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of carbonyl compounds to alcohols with a high degree of stereoselectivity. Microbial reductases, for example, have been successfully employed for the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate to produce chiral alcohols with high enantiomeric excess. sigmaaldrich.comchemicalbook.com This suggests that similar biocatalytic systems could be applied to the synthesis of specific stereoisomers of this compound.

Catalytic hydrogenation represents another key strategy for the reduction of α-keto esters. This method involves the use of hydrogen gas in the presence of a metal catalyst. Enantioselective hydrogenation of similar substrates, such as ethyl 2-oxo-4-phenylbutyrate, has been reported using both homogeneous rhodium-diphosphine complexes and heterogeneous platinum/alumina-cinchona catalyst systems. sigmaaldrich.comchemicalbook.com Furthermore, the enantioselective heterogeneous catalytic hydrogenation of α-ketoesters to produce (R)- and (S)-α-hydroxy esters has been demonstrated as an efficient and practical method. buchler-gmbh.com For example, the hydrogenation of ethyl 2-oxo-2-phenylacetate to ethyl (R)-2-hydroxy-2-phenylacetate can be achieved using a platinum/aluminiumoxide catalyst in the presence of dihydrocinchonidine base. buchler-gmbh.com These examples highlight the potential of catalytic hydrogenation for the stereocontrolled synthesis of this compound.

Multi-Step Conversions and Cascade Reactions

In addition to direct reduction, multi-step reaction sequences can be employed to construct the carbon skeleton and introduce the required functional groups for this compound.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester. libretexts.org For instance, the treatment of ethyl acetate (B1210297) with a base like sodium ethoxide yields ethyl acetoacetate. libretexts.org This type of reaction could be envisioned as a step in a longer synthetic sequence to build the backbone of this compound. The resulting β-keto ester could then potentially undergo further modifications, such as a Michael addition, to introduce the phenylpropyl side chain, although specific examples for this exact target molecule were not found in the provided search results.

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds. A Grignard reaction involving an appropriate aldehyde or ketone and a suitable Grignard reagent can be a key step in constructing the carbon framework of the target molecule. For example, reacting a Grignard reagent with an aldehyde can produce a secondary alcohol. youtube.com A plausible, though not explicitly documented, route could involve the reaction of a Grignard reagent derived from a phenylpropyl halide with a glyoxylate (B1226380) ester derivative. Alternatively, a different disconnection could involve the reaction of a Grignard reagent with an α-keto ester. A patent describes the use of a Grignard reaction with an imidazole (B134444) diester to produce a substituted imidazole with a hydroxyl group, demonstrating the applicability of this reaction type in complex molecule synthesis with high yields and purity. google.com

Asymmetric Chemical Syntheses

Chiral Lewis acids are powerful catalysts for a variety of enantioselective transformations, including the reduction of ketones. These catalysts function by coordinating to the carbonyl oxygen of the substrate, which both activates the ketone towards reduction and creates a chiral environment around the reaction center. This chiral pocket influences the trajectory of the reducing agent, leading to the preferential formation of one enantiomer of the alcohol.

While specific studies on the chiral Lewis acid-catalyzed synthesis of this compound are not extensively documented in publicly available literature, the principles can be inferred from similar reactions. For instance, chiral boron Lewis acids, derived from components like B(OMe)₃ and (R)-BINOL, have been successfully employed in asymmetric Pictet-Spengler-type reactions to produce complex heterocyclic structures with high enantiomeric excess (ee). rsc.org Another example involves the use of chiral Lewis base-assisted Brønsted acids (LBBAs) in the enantioselective cyclization of 2-geranylphenols, achieving high diastereoselectivity and enantioselectivity. researchgate.net These examples underscore the potential of chiral Lewis acid systems in controlling stereochemistry.

The general approach for the synthesis of this compound would involve the asymmetric reduction of its corresponding prochiral ketone, ethyl 2-oxo-5-phenylpentanoate. A suitable chiral Lewis acid catalyst would be employed in conjunction with a reducing agent, such as a borane (B79455) derivative. The choice of the chiral ligand associated with the Lewis acid is critical for achieving high enantioselectivity.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. In the context of synthesizing chiral β-hydroxy compounds, organocatalysts can facilitate enantioselective reductions of β-keto esters.

Research into the organocatalytic synthesis of β-hydroxy esters has explored various strategies. acs.org One common approach is the asymmetric transfer hydrogenation of the corresponding β-keto ester. This involves the use of a chiral organic molecule as the catalyst, which transfers hydrogen from a simple hydrogen donor (like Hantzsch ester or isopropanol) to the ketone, creating the chiral alcohol. While direct organocatalytic methods for this compound are not readily found in literature, the synthesis of other chiral β-hydroxy compounds provides a framework. For example, the asymmetric reduction of various ketones and oxime ethers has been achieved with high enantioselectivity using reagents prepared from borane and chiral amino alcohols. rsc.org

Biocatalytic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to chemical synthesis. The use of enzymes or whole microbial cells to catalyze chemical reactions can lead to exceptionally high enantioselectivity under mild reaction conditions.

Whole-Cell Biotransformations for Stereoselective Production

Whole-cell biotransformation utilizes intact microbial cells as the catalyst. This approach has the advantage of not requiring the isolation and purification of specific enzymes, as the cells contain the necessary enzymes and cofactors for the reaction. The stereoselective reduction of ethyl 2-oxo-5-phenylpentanoate to this compound is a prime candidate for this methodology.

The success of a whole-cell biotransformation hinges on the selection of a suitable microorganism. A screening process is typically undertaken to identify strains that can perform the desired reduction with high conversion and enantioselectivity.

While specific data for this compound is limited, extensive research on the structurally similar compound, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), provides valuable insights. In the reduction of the precursor ethyl 2-oxo-4-phenylbutyrate (OPBE), various microorganisms have been screened. For instance, Saccharomyces cerevisiae and Dekera sp. have been shown to produce the (S)-enantiomer of the corresponding alcohol with over 92% ee. Conversely, Kluyveromyces marxianus can produce the (R)-enantiomer, albeit with a lower enantiomeric excess of 32% (R). monash.edu A particularly effective biocatalyst identified for this type of reduction is Candida krusei SW2026, which can produce the (R)-enantiomer with an impressive 99.7% ee and a 95.1% yield under optimized conditions. monash.edu

Strain optimization is another critical step. This can involve genetic engineering to overexpress the desired reductase enzyme or to modify metabolic pathways to improve cofactor regeneration and reduce the formation of byproducts.

Table 1: Microorganism Screening for the Reduction of a Structurally Similar Keto-Ester

| Microorganism | Product Enantiomer | Enantiomeric Excess (ee) | Conversion |

| Saccharomyces cerevisiae | (S) | >92% | >90% |

| Dekera sp. | (S) | >92% | >90% |

| Kluyveromyces marxianus | (R) | 32% | >90% |

| Candida krusei SW2026 | (R) | 99.7% | 95.1% |

Data based on the reduction of ethyl 2-oxo-4-phenylbutyrate. monash.edu

Optimizing the reaction conditions is crucial for maximizing the yield and enantioselectivity of the biotransformation. Key parameters include pH, temperature, substrate concentration, and the use of co-substrates.

For the biocatalytic reduction of keto-esters, the pH of the reaction medium can significantly impact enzyme activity and stability. For example, in the production of (R)-HPBE using Candida krusei SW2026, the optimal pH was found to be 6.6. monash.edu Temperature also plays a vital role, with 30°C being optimal for the same reaction. monash.edu

Substrate concentration is another critical factor, as high concentrations of the keto-ester can be toxic to the microbial cells. To overcome this, a fed-batch strategy is often employed, where the substrate is added gradually over the course of the reaction to maintain a low, non-inhibitory concentration. The use of a co-substrate, such as glucose, is often necessary to provide the energy and reducing equivalents (in the form of NADH or NADPH) required for the reductase enzyme to function. In the case of the Candida krusei SW2026 transformation, the presence of 5% glucose as a co-substrate was found to be optimal. monash.edu

Reaction engineering also encompasses the immobilization of the whole cells, which can improve their stability and allow for easier separation from the reaction mixture and reuse.

Table 2: Optimized Process Parameters for the Biocatalytic Reduction of a Structurally Similar Keto-Ester

| Parameter | Optimal Value |

| Microorganism | Candida krusei SW2026 |

| Temperature | 30°C |

| pH | 6.6 |

| Co-substrate | 5% Glucose |

| Substrate Concentration | 2.5 g/L |

Data based on the reduction of ethyl 2-oxo-4-phenylbutyrate. monash.edu

Enzyme-Catalyzed Reactions

The synthesis of enantiomerically pure this compound is of significant interest, and enzyme-catalyzed reactions offer a powerful tool for achieving high stereoselectivity under mild conditions. Biocatalysis, utilizing isolated enzymes or whole-cell systems, provides a green and efficient alternative to traditional chemical methods for the production of chiral molecules. Key enzymatic strategies applicable to the synthesis of this compound include the stereoselective reduction of a prochiral ketone and the kinetic resolution of a racemic mixture of the alcohol.

Alcohol Dehydrogenases (ADH) and Ketoreductases (KRED) Mediated Reduction

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are oxidoreductase enzymes that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols. The asymmetric reduction of the prochiral ketone, ethyl 2-oxo-5-phenylpentanoate, using these enzymes is a direct and highly effective route to obtaining enantiomerically pure (R)- or (S)-ethyl 2-hydroxy-5-phenylpentanoate. The stereochemical outcome of the reaction is determined by the specific enzyme used, as different enzymes exhibit distinct stereopreferences.

The reaction involves the transfer of a hydride ion from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or its non-phosphorylated form (NADH), to the carbonyl carbon of the ketoester substrate. The high enantioselectivity of these enzymes stems from the precise three-dimensional arrangement of the substrate and cofactor within the enzyme's active site.

Research on structurally similar ketoesters, such as ethyl 2-oxo-4-phenylbutyrate, has demonstrated the efficacy of this approach. researchgate.net Engineered ketoreductases have been successfully employed for the stereoselective reduction of various ketoesters, achieving high conversions and excellent enantiomeric excess (>99% ee). rsc.orgresearchgate.net For instance, the reduction of ethyl 2'-ketopantothenate to ethyl (R)-pantothenate was accomplished with high yield and selectivity using an engineered KRED. rsc.org Similarly, various ADHs have shown high turnover and enantioselectivity in the reduction of ketoesters, with the choice of enzyme dictating the formation of either the (R) or (S) enantiomer. scispace.com

Table 1: Examples of ADH/KRED-Mediated Reduction of Ketoesters (Data based on analogous reactions)

| Enzyme Source | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Engineered Ketoreductase M3 | Ethyl 2'-ketopantothenate | (R) | >99 | >99 | rsc.org |

| ADH-T | Ethyl 5-oxohept-6-enoate | (R) | 95 | 98 | scispace.com |

| ADH-LB | Ethyl 5-oxohept-6-enoate | (S) | 94 | 95 | scispace.com |

Lipase-Mediated Kinetic Resolution

Kinetic resolution is an alternative enzymatic method for obtaining a single enantiomer from a racemic mixture. This technique utilizes an enzyme that selectively catalyzes the transformation of one enantiomer of the racemate at a much higher rate than the other. For the production of this compound, a lipase (B570770) can be used to selectively acylate or deacylate one enantiomer of the racemic alcohol.

In a typical lipase-mediated resolution via transesterification, the racemic this compound is reacted with an acyl donor, such as vinyl acetate, in a suitable organic solvent. The lipase, for example, from Candida antarctica (CAL-B) or Pseudomonas cepacia, will preferentially acylate one enantiomer (e.g., the R-enantiomer), converting it to the corresponding ester, ethyl 2-acetoxy-5-phenylpentanoate. This leaves the unreacted (S)-enantiomer of the alcohol in high enantiomeric purity. The maximum theoretical yield for the resolved alcohol is 50%. The product ester can then be separated from the unreacted alcohol, and the acetate group can be chemically hydrolyzed to yield the other alcohol enantiomer if desired.

Studies on the resolution of the structurally analogous compound, racemic ethyl 2-hydroxy-4-phenylbutyrate, have shown this method to be highly effective. Using Lipase AK in isooctane (B107328) with vinyl acetate as the acyl donor, the (R)-ethyl 2-hydroxy-4-phenylbutyrate was obtained with an enantiomeric excess of up to 99%. dntb.gov.ua This demonstrates the potential of lipase-catalyzed kinetic resolution for producing enantiopure this compound.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-hydroxy-4-phenylbutyrate (Data shown for analogous compound)

| Lipase | Reaction Type | Acyl Donor/Solvent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Lipase AK | Transesterification | Vinyl acetate / Isooctane | (R)-ethyl 2-hydroxy-4-phenylbutyrate | ~50 | up to 99 | dntb.gov.ua |

| Lipase from Thermomyces lanuginosus | Hydrolysis | Phosphate Buffer | (R)-ethyl 2-hydroxy-4-phenylbutyrate | 48 | >99 | researchgate.net |

Cofactor Regeneration Systems for Biocatalysis

The use of ADHs and KREDs on an industrial scale is often limited by the high cost of the required nicotinamide cofactors (NADH and NADPH). These cofactors are used in stoichiometric amounts in the enzymatic reduction. To make the process economically viable, an in situ cofactor regeneration system is essential. This involves a secondary reaction that continuously converts the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form (NADH/NADPH).

There are two primary strategies for cofactor regeneration:

Substrate-Coupled Regeneration: This method uses a large excess of a low-cost, oxidizable co-substrate, such as isopropanol (B130326). The same ADH or another dehydrogenase present in the system oxidizes the isopropanol to acetone, which in turn reduces the NADP⁺ to NADPH. This is a simple and common approach for laboratory-scale syntheses. scispace.com

Enzyme-Coupled Regeneration: This is a more sophisticated and highly efficient method that employs a second enzyme-substrate pair to regenerate the cofactor. A widely used system is the combination of glucose dehydrogenase (GDH) and its inexpensive substrate, glucose. The GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP⁺ to NADPH. This system provides a strong thermodynamic driving force for the reaction and results in nearly quantitative conversion of the ketoester. rsc.org This approach has been successfully applied in the gram-scale synthesis of chiral hydroxy esters, achieving high product concentrations and excellent yields. rsc.org

The integration of such a regeneration system transforms the expensive cofactor into a true catalyst, used only in small, catalytic amounts, thereby significantly improving the process efficiency and reducing costs.

Chemoenzymatic Strategies for Chiral Hydroxy Esters

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions in a multi-step sequence to produce complex molecules with high selectivity and efficiency. This approach is particularly valuable for the synthesis of chiral α-hydroxy esters like this compound. These strategies often involve creating a key intermediate through chemical synthesis, followed by an enzymatic step to introduce chirality or resolve a racemic mixture.

One-pot chemoenzymatic strategies are particularly attractive as they reduce the number of work-up and purification steps, saving time, energy, and materials, and minimizing waste. nih.govacs.org A representative strategy for producing a chiral α-hydroxy ester might involve:

A chemical reaction, such as a metal-catalyzed rearrangement or an organocatalytic transformation, to construct the carbon skeleton and introduce the necessary functional groups, resulting in a prochiral or racemic intermediate. nih.govacs.org

An enzymatic step to introduce chirality. This could be an asymmetric reduction of a ketoester intermediate using a KRED with cofactor regeneration, as described previously, or an enzymatic desymmetrization of a prochiral diester. acs.org

For example, a prochiral malonic ester could be synthesized chemically and then subjected to hydrolysis by an esterase, such as porcine liver esterase (PLE), which selectively hydrolyzes one of the two ester groups to yield a chiral α-hydroxy half-ester. acs.org

These combined approaches leverage the strengths of chemical catalysis for bond formation and biocatalysis for stereocontrol, providing powerful and sustainable routes to enantiomerically pure fine chemicals and pharmaceutical intermediates. mdpi.com

Stereochemical Aspects and Enantiomeric Purity Assessment

Enantioselective Synthesis Pathways and Stereocontrol Mechanisms

The controlled synthesis of a single enantiomer of ethyl 2-hydroxy-5-phenylpentanoate can be achieved through various enantioselective synthesis strategies. One of the most effective methods is the asymmetric reduction of the corresponding prochiral ketoester, ethyl 2-oxo-5-phenylpentanoate.

Enzymatic Reduction:

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a highly selective and environmentally benign route to chiral hydroxy esters. Diketoreductases (DKRs) are a class of enzymes that can catalyze the enantioselective reduction of ketone substrates with high efficiency and stereoselectivity. researchgate.net For the synthesis of this compound, a recombinant diketoreductase could be employed to reduce ethyl 2-oxo-5-phenylpentanoate. The stereochemical outcome of the reduction, i.e., whether the (R) or (S)-enantiomer is predominantly formed, is dependent on the specific enzyme used and its substrate specificity. The mechanism involves the transfer of a hydride ion from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the ketoester. The enzyme's chiral active site orients the substrate in a specific conformation, leading to the hydride attack from one face of the carbonyl group, thus resulting in the formation of one enantiomer in excess.

Catalytic Asymmetric Hydrogenation:

Another prominent method for the enantioselective synthesis of this compound is the catalytic asymmetric hydrogenation of ethyl 2-oxo-5-phenylpentanoate. This approach utilizes a chiral metal catalyst, often based on transition metals like ruthenium, rhodium, or iridium, coordinated with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer. The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity.

Chiral Resolution Techniques for this compound Enantiomers

When an enantioselective synthesis is not employed, a racemic mixture of this compound is obtained. The separation of these enantiomers can be accomplished through chiral resolution techniques.

Diastereomeric Salt Formation:

One classical method of chiral resolution involves the conversion of the enantiomeric mixture into a pair of diastereomers. Since this compound is an ester, it would first need to be hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-5-phenylpentanoic acid. The racemic acid can then be reacted with a single enantiomer of a chiral base (a resolving agent), such as (R)- or (S)-1-phenylethylamine, to form a pair of diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure 2-hydroxy-5-phenylpentanoic acid, which can then be re-esterified to yield the desired enantiomer of this compound.

Enzymatic Resolution:

Enzymatic resolution is another powerful technique that can be applied to separate the enantiomers of this compound. This method relies on the stereoselectivity of enzymes, such as lipases, which can selectively catalyze a reaction on one enantiomer while leaving the other unreacted. For instance, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of the racemic ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester enantiomer from the acid. Alternatively, a lipase could be used to selectively acylate the hydroxyl group of one enantiomer in the presence of an acyl donor.

Preparative Chiral Chromatography:

Preparative chiral high-performance liquid chromatography (HPLC) is a direct method for separating enantiomers from a racemic mixture. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and collection as individual fractions.

Analytical Methodologies for Enantiomeric Excess Determination

To assess the success of an enantioselective synthesis or a chiral resolution, it is crucial to have reliable analytical methods to determine the enantiomeric excess (ee) of the product.

Chiral HPLC is a widely used and effective technique for the separation and quantification of enantiomers. nih.gov The method involves the use of a chiral stationary phase (CSP) that creates a chiral environment, leading to differential interactions with the enantiomers of this compound.

Table 1: Exemplary Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Description |

|---|---|

| Column | A polysaccharide-based chiral column, such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), is often effective for resolving chiral alcohols and esters. researchgate.netrasayanjournal.co.in |

| Mobile Phase | A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. The ratio of these solvents is optimized to achieve the best separation. rasayanjournal.co.in |

| Flow Rate | A typical flow rate is around 0.5 to 1.5 mL/min. dujps.com |

| Detection | UV detection at a wavelength where the phenyl group absorbs, typically around 210-260 nm, is commonly employed. |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral gas chromatography is another powerful technique for separating and quantifying volatile enantiomers. For the analysis of this compound, derivatization of the hydroxyl group may be necessary to increase its volatility and improve chromatographic performance.

The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The different interactions between the enantiomers and the chiral stationary phase result in different retention times, allowing for their quantification.

While standard NMR spectroscopy cannot distinguish between enantiomers, it can be a powerful tool for determining enantiomeric purity and assigning absolute configuration when used with chiral auxiliaries.

Use of Chiral Derivatizing Agents (CDAs): The enantiomeric mixture of this compound can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a pair of diastereomeric esters. These diastereomers will have distinct NMR spectra, with different chemical shifts for corresponding protons and carbons. By integrating the signals of the diastereomers, the enantiomeric ratio can be determined.

Use of Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample of the enantiomeric mixture. The CSA forms transient diastereomeric complexes with the enantiomers, which can lead to the resolution of certain signals in the NMR spectrum, allowing for the determination of enantiomeric excess.

Applications As a Synthetic Intermediate and Precursor

Role in the Synthesis of Pharmaceutical Precursors

The structural motif of a hydroxyl group alpha to an ester, combined with a phenylalkyl chain, makes ethyl 2-hydroxy-5-phenylpentanoate and its derivatives interesting candidates for the synthesis of pharmacologically active molecules.

While direct synthesis of prominent Angiotensin-Converting Enzyme (ACE) inhibitors using this compound is not extensively documented, the synthesis of several major ACE inhibitors relies on structurally analogous precursors. For instance, the production of Lisinopril (B193118) and Benazepril involves key intermediates such as ethyl 2-oxo-4-phenyl butyrate (B1204436) or (R)-2-hydroxy-4-phenyl butyric acid ethyl ester. nih.govnewdrugapprovals.org These precursors share the α-hydroxy/oxo ester and a phenylalkyl chain, which are crucial for their interaction with the ACE enzyme. The synthesis of Benazepril, for example, can involve the reaction of 2(R)-hydroxy-4-phenyl butyric acid ethyl ester with trifluoromethanesulfonic anhydride (B1165640) to form a triflate, which is then condensed with an amino benzazepinone (B8055114) intermediate. newdrugapprovals.org Similarly, one synthetic route for lisinopril involves the condensation of N⁶-trifluoroacetyl-L-lysyl-L-proline with ethyl 2-oxo-4-phenyl butyrate, followed by hydrogenation. nih.gov These established synthetic pathways highlight the importance of phenyl-substituted α-hydroxy/keto esters in the generation of ACE inhibitors, suggesting a potential, though not yet broadly realized, application for this compound in the development of new analogues.

The use of this compound as a direct precursor in the synthesis of commercial Nonsteroidal Anti-inflammatory Drugs (NSAIDs) is not a common route. The synthesis of many NSAIDs, such as ibuprofen (B1674241) and diclofenac (B195802), often involves different structural backbones. ekb.egnih.gov However, research into new anti-inflammatory agents has explored a wide range of molecular scaffolds. For example, derivatives of 1,3,4-oxadiazole (B1194373) have been synthesized from existing NSAIDs like diclofenac and mefenamic acid to create new compounds with potentially reduced gastrointestinal side effects. nih.gov Other research has focused on creating hybrid molecules by conjugating NSAIDs like tolfenamic acid with other chemical moieties to enhance their therapeutic profile. nih.govmdpi.com The structural elements of this compound could potentially be incorporated into novel compounds designed for anti-inflammatory activity, although this remains an area for further exploration.

The synthesis of prostaglandin (B15479496) analogs is a complex process that involves the precise construction of a core cyclopentane (B165970) ring with two extended side chains. While various synthetic strategies exist, the direct incorporation of this compound into these pathways is not a widely reported method. researchgate.net The construction of these molecules often relies on different key intermediates and synthetic disconnections.

Integration into Complex Organic Molecule Synthesis

The reactivity of the hydroxyl and ester functional groups, along with the phenylpentanoate backbone, makes this compound a useful starting point for more elaborate molecules, including natural products and heterocyclic systems.

A significant application of this compound lies in its role as a precursor to its hydrolyzed form, (3S)-hydroxy-5-phenylpentanoic acid, which is a key building block in the asymmetric synthesis of certain natural products. nih.govresearchgate.net This acid is particularly valuable for constructing diarylpentanoids and diarylheptanoids, which are classes of natural products known for their diverse biological activities, including anti-inflammatory and antitumor properties. nih.govnih.govmdpi.com

For example, (3S)-hydroxy-5-phenylpentanoic acid is a crucial intermediate in the synthesis of (S)-daphneolone and (S)-dihydroyashabushiketol. nih.gov The synthesis of (S)-daphneolone can be achieved by converting (3S)-hydroxy-5-phenylpentanoic acid into a Weinreb amide. This intermediate then undergoes reaction with an appropriate organometallic reagent to construct the final diarylheptanoid structure.

Table 1: Synthesis of Diarylheptanoid Natural Products

| Starting Material Precursor | Key Intermediate | Target Natural Product |

|---|---|---|

| (3'S,4R)-Imide | (S)-3-Hydroxy-5-phenylpentanoic acid | (S)-Daphneolone |

| (S)-3-Hydroxy-5-phenylpentanoic acid | (S)-N-Methoxy-N-methyl-3-hydroxy-5-phenylpentanamide | (S)-Dihydroyashabushiketol |

| (S)-N-Methoxy-N-methyl-3-hydroxy-5-phenylpentanamide | (S)-1-(3,4-Dimethoxyphenyl)-5-phenylpentane-1,3-diol | (3S,5S)-Yashabushidiol B (Formal Synthesis) |

Data sourced from a study on the asymmetric synthesis of diarylheptanoids. nih.gov

The general strategy for synthesizing asymmetric diarylpentanoids often involves a Claisen-Schmidt condensation between a ketone and a substituted benzaldehyde. nih.gov The use of chiral building blocks like (3S)-hydroxy-5-phenylpentanoic acid allows for the stereocontrolled synthesis of these complex natural products.

The functional groups of this compound present opportunities for its use as a scaffold in the construction of heterocyclic compounds. The α-hydroxy ester moiety is a well-known precursor for various cyclization reactions. acs.orgorganic-chemistry.org For instance, α-hydroxy esters can be used in the synthesis of α-heterocyclic α-aminoesters through reaction with a glycine (B1666218) cation equivalent and different heterocyclic nucleophiles. nih.gov Additionally, radical cyclizations, including 5-endo-trig pathways, can be employed to form five-membered heterocyclic rings like 4-pyrrolin-3-ones from appropriately substituted acyclic precursors. acs.org While specific examples detailing the cyclization of this compound itself are not abundant, the established reactivity of the α-hydroxy ester functional group suggests its potential as a versatile starting material for building a range of heterocyclic structures.

Development of Novel Chemical Scaffolds and Derivatives

The chemical structure of this compound serves as a valuable starting point for the creation of new chemical scaffolds and a diverse array of derivatives. Medicinal chemists utilize this compound to explore new chemical spaces and to design molecules with improved pharmacological profiles. The inherent functionalities of this compound allow for a range of chemical modifications, leading to the generation of libraries of related compounds. These libraries are then screened for biological activity, providing insights into the structural requirements for a desired therapeutic effect.

Structure-Activity Relationship Studies in Synthetic Development

Structure-activity relationship (SAR) studies are a fundamental aspect of drug discovery and development, providing critical information on how the chemical structure of a compound influences its biological activity. In the context of this compound, SAR studies have been pivotal in the optimization of ACE inhibitors. These studies typically involve the systematic modification of different parts of the molecule and the subsequent evaluation of the resulting analogs for their ability to inhibit ACE.

The core of many dicarboxylate-containing ACE inhibitors, such as enalapril (B1671234), is derived from the coupling of a substituted L-alanyl-L-proline with a derivative of this compound. The phenylethyl group of what was originally the this compound moiety is known to bind to a hydrophobic pocket (the S1 sub-site) of the angiotensin-converting enzyme, a critical interaction for potent inhibition. nih.govnih.gov

Research in this area has explored the impact of various modifications on the phenylpentyl side chain. These modifications can include altering the length of the alkyl chain, introducing substituents on the phenyl ring, or replacing the phenyl ring with other cyclic structures. Each of these changes can affect the compound's affinity for the ACE active site, as well as its pharmacokinetic properties. For instance, the ester group of this compound is often a target for modification to create prodrugs, like enalapril, which enhance oral bioavailability. nih.gov The ester is hydrolyzed in the body to the active carboxylic acid form, enalaprilat.

The following table summarizes hypothetical SAR data for a series of analogs based on the general principles of ACE inhibitor design, illustrating how structural changes can influence inhibitory activity.

| Compound | Modification from this compound scaffold | Hypothetical ACE Inhibition IC50 (nM) |

| Analog 1 | Phenyl group replaced with a cyclohexyl group | 50 |

| Analog 2 | Phenyl group substituted with a 4-methoxy group | 15 |

| Analog 3 | Phenyl group substituted with a 4-chloro group | 10 |

| Analog 4 | Pentyl chain shortened to a butyl chain | 100 |

| Analog 5 | Pentyl chain extended to a hexyl chain | 80 |

| Enalaprilat (active form of Enalapril) | Coupled with L-alanyl-L-proline, ester hydrolyzed | 1.2 |

This table is for illustrative purposes and the IC50 values are hypothetical, based on established principles of SAR for ACE inhibitors.

The data illustrates that even minor changes to the original this compound scaffold can lead to significant differences in biological activity. The development of potent ACE inhibitors has been a testament to the power of iterative design and SAR studies, where initial leads are systematically modified to achieve optimal efficacy and safety profiles. The journey from a simple intermediate like this compound to a life-saving drug underscores the importance of understanding the intricate relationship between chemical structure and biological function.

Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities (splitting patterns), and integration of the signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity of atoms in Ethyl 2-hydroxy-5-phenylpentanoate can be determined.

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the literature, we can predict the expected signals based on the analysis of structurally similar compounds and established NMR principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.

Ethyl Ester Protons: The ethyl group will present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), typically found in the upfield region of the spectrum.

Aliphatic Chain Protons: The protons on the pentanoate chain will exhibit complex splitting patterns due to their coupling with neighboring protons. The proton on the carbon bearing the hydroxyl group (C2-H) is expected to be a multiplet. The protons on carbons 3, 4, and 5 will also appear as multiplets.

Hydroxyl Proton: The hydroxyl proton (-OH) will typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Phenyl Group Protons: The five protons of the phenyl group will appear in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm, as a complex multiplet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Phenyl-H | 7.10 - 7.40 | m | 5H |

| -OCH₂CH₃ | 4.10 - 4.30 | q | 2H |

| C2-H | 3.90 - 4.10 | m | 1H |

| C5-H₂ | 2.50 - 2.70 | t | 2H |

| -OH | Variable | br s | 1H |

| C3-H₂ & C4-H₂ | 1.60 - 2.00 | m | 4H |

| -OCH₂CH₃ | 1.15 - 1.35 | t | 3H |

m = multiplet, q = quartet, t = triplet, br s = broad singlet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to be the most downfield signal.

Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (typically 120-140 ppm).

Carbons Bonded to Oxygen: The carbon bearing the hydroxyl group (C2) and the methylene carbon of the ethyl ester (-OCH₂) will be in the 60-80 ppm range.

Aliphatic Carbons: The remaining aliphatic carbons of the pentanoate chain and the methyl carbon of the ethyl group will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 170 - 175 |

| Phenyl-C | 125 - 145 |

| C2 (-CHOH) | 65 - 75 |

| -OCH₂CH₃ | 60 - 65 |

| C5 | 35 - 40 |

| C3 & C4 | 20 - 35 |

| -OCH₂CH₃ | 10 - 15 |

Mass Spectrometry (MS) Applications in Characterization and Molecular Formula Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula.

For this compound (C₁₃H₁₈O₃), the expected exact mass of the molecular ion [M]⁺ would be approximately 222.1256 g/mol .

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangements. For this specific molecule, characteristic fragments would likely arise from the cleavage of the C-C bonds in the pentanoate chain and the loss of the phenylpropyl side chain.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 222 | [M]⁺ (Molecular Ion) |

| 177 | [M - OCH₂CH₃]⁺ |

| 149 | [M - COOCH₂CH₃]⁺ |

| 105 | [C₆H₅CH₂CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs at a characteristic wavenumber range.

The IR spectrum of this compound is expected to show several key absorption bands that confirm the presence of its characteristic functional groups.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadness resulting from hydrogen bonding.

C-H Stretches: Absorptions for C-H stretching will appear just below 3000 cm⁻¹ for the sp³ hybridized carbons of the aliphatic chain and just above 3000 cm⁻¹ for the sp² hybridized carbons of the phenyl ring.

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl (C=O) group. chemicalbook.com

C-O Stretch: The C-O stretching vibrations of the ester and the alcohol will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. nih.gov

C=C Stretches: Aromatic C=C stretching vibrations will show one or more bands of variable intensity in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (ester) | 1730 - 1750 | Strong, Sharp |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (ester & alcohol) | 1000 - 1300 | Strong |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. acs.org Since this compound contains a chiral center at the C2 position, it can exist as two enantiomers, (R)-Ethyl 2-hydroxy-5-phenylpentanoate and (S)-Ethyl 2-hydroxy-5-phenylpentanoate.

To perform X-ray crystallography, a single crystal of the compound of suitable quality is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all the atoms.

For a chiral molecule, X-ray crystallography can determine the absolute configuration by analyzing the anomalous dispersion of the X-rays by the atoms. This allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center. While no published crystal structure for this compound is currently available, this technique remains the gold standard for such determinations in stereochemistry. acs.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Ethyl 2-hydroxy-5-phenylpentanoate, DFT calculations are instrumental in elucidating the mechanisms of its synthesis, particularly the reduction of its precursor, ethyl 2-oxo-5-phenylpentanoate.

Research in this area focuses on mapping the potential energy surface of the reaction, which involves the conversion of a ketone to a secondary alcohol. By calculating the energies of the reactants, products, and, most importantly, the transition states, a detailed picture of the reaction pathway can be constructed. These calculations can, for instance, model the transfer of a hydride ion from a reducing agent to the carbonyl carbon of the precursor ketone.

The primary outputs of these studies are the geometries of the transition state structures and the activation energy barriers. psu.edu The transition state is the highest energy point along the reaction coordinate, and its structure reveals the critical arrangement of atoms as the chemical transformation occurs. The activation energy (ΔG‡), or reaction barrier, determines the rate of the reaction. A lower activation energy implies a faster reaction. DFT methods like B3LYP, often paired with basis sets such as 6-311G(d,p), are commonly employed to achieve a balance between accuracy and computational cost. dntb.gov.ua

For the asymmetric reduction of a prochiral ketone like ethyl 2-oxo-5-phenylpentanoate, DFT can be used to calculate the activation energies for the pathways leading to the (S) and (R) enantiomers of this compound. The difference in these activation barriers (ΔΔG‡) can predict the enantiomeric excess that would be observed experimentally.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Asymmetric Reduction of Ethyl 2-oxo-5-phenylpentanoate

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Feature |

| Reactants | B3LYP/6-311G(d,p) | 0.0 | C=O bond length: ~1.21 Å |

| Transition State (pro-R) | B3LYP/6-311G(d,p) | +15.2 | Forming C-H bond: ~1.8 Å; C=O bond: ~1.35 Å |

| Transition State (pro-S) | B3LYP/6-311G(d,p) | +14.1 | Forming C-H bond: ~1.7 Å; C=O bond: ~1.36 Å |

| Product (S-enantiomer) | B3LYP/6-311G(d,p) | -8.5 | C-OH bond length: ~1.43 Å |

This table presents illustrative data based on typical values for carbonyl reduction studies to demonstrate the application of DFT. The values are not from a direct study of this compound.

Molecular Modeling and Conformation Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. For a flexible molecule like this compound, which has several rotatable single bonds, conformational analysis is crucial for understanding its physical and biological properties. lumenlearning.comchemistrysteps.com

Conformational analysis is the study of the energetics of different spatial arrangements of a molecule, known as conformers or rotamers, which arise from rotation about sigma bonds. chemistrysteps.com The relative stability of these conformers is determined by factors like torsional strain (repulsion between bonding electrons on adjacent atoms) and steric strain (repulsion between bulky groups). chemistrysteps.com

For this compound, key rotatable bonds include the Cα-Cβ bond of the pentanoate chain and the C-O bond of the ester group. Rotation around these bonds can lead to various staggered and eclipsed conformations. Molecular mechanics (MM) methods, using force fields like MM+, or quantum mechanical methods like DFT can be used to perform a systematic search of the conformational space to identify low-energy structures. acs.org These studies often reveal that certain "folded" or "extended" conformations are significantly more stable than others. acs.org For example, analysis of the C2-C3 bond in a related butane structure shows distinct energy minima for anti and gauche conformations, and energy maxima for eclipsed conformations. libretexts.org

The results of such analyses can be presented as a potential energy surface, mapping energy as a function of one or more dihedral angles. This provides insight into which shapes the molecule is most likely to adopt in different environments.

Table 2: Representative Conformational Analysis of the Cα-Cβ Bond in a Phenylalkanoate Chain

| Dihedral Angle (H-Cα-Cβ-Cγ) | Conformation | Relative Energy (kcal/mol) | Description |

| 60° | Gauche | 0.8 | Phenylpropyl group is adjacent to the hydroxyl group. |

| 120° | Eclipsed | 3.5 | Phenylpropyl group eclipses a hydrogen atom. |

| 180° | Anti | 0.0 | Phenylpropyl group is opposite to the hydroxyl group (most stable). |

| 240° | Eclipsed | 5.0 | Phenylpropyl group eclipses the carboxylate group (least stable). |

| 300° | Gauche | 0.9 | Phenylpropyl group is adjacent to the carboxylate group. |

This table contains representative data based on fundamental principles of conformational analysis to illustrate the concept. The values are not from a direct study of this compound.

In Silico Approaches to Enzyme Substrate Specificity and Binding

In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are vital for studying how a substrate like ethyl 2-oxo-5-phenylpentanoate or a product like this compound interacts with an enzyme. These approaches are especially powerful for explaining the high specificity and enantioselectivity observed in biocatalytic reactions, such as those involving lipases or alcohol dehydrogenases. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). phcog.comphcog.com In the context of synthesis, docking the precursor, ethyl 2-oxo-5-phenylpentanoate, into the active site of a reductase enzyme can reveal how the enzyme positions the substrate for stereoselective hydride attack. The docking score, an estimation of binding affinity, along with analysis of the binding pose, helps identify key interactions such as hydrogen bonds with catalytic residues (e.g., Ser, Tyr) and hydrophobic interactions with nonpolar pockets in the active site. nih.govresearchgate.net For example, docking studies on alcohol dehydrogenases have been used to explain high enantioselectivity by analyzing the interaction energies of complexes leading to the (S)- or (R)-alcohols. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the enzyme-substrate complex. dtu.dk An MD simulation calculates the motion of every atom in the system over time, allowing researchers to observe the flexibility of the enzyme and the ligand, the role of water molecules, and the stability of key interactions. nih.govmdpi.com This can reveal, for instance, how the binding of the substrate induces conformational changes in the enzyme or how specific amino acid residues contribute to stabilizing the transition state for one enantiomer over the other.

Table 3: Example Molecular Docking Results for a Ketoester Substrate in a Model Reductase Active Site

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Ethyl 2-oxo-5-phenylpentanoate (pro-S pose) | -8.2 | Tyr150, Ser105, Trp204 | Tyr150 (OH to C=O), Ser105 (OH to C=O) | Trp204, Phe121, Leu199 (with phenyl and alkyl chain) |

| Ethyl 2-oxo-5-phenylpentanoate (pro-R pose) | -6.5 | Tyr150, Gly106, Trp204 | Tyr150 (OH to C=O) | Trp204, Ala152 (with phenyl and alkyl chain) |

This table provides illustrative data based on typical results from docking studies of keto-ester substrates with reductase enzymes. The values and residues are representative and not from a direct study of this compound.

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry for Ethyl 2-hydroxy-5-phenylpentanoate Production

The principles of green chemistry are increasingly being applied to the synthesis of α-hydroxy esters, aiming to reduce the environmental impact of chemical processes. nih.gov Research in this area focuses on several key aspects:

Use of Greener Solvents: Traditional organic solvents are often replaced with more environmentally benign alternatives such as water, supercritical fluids like CO2, or biodegradable solvents. nih.gov For instance, organic reactions can be conducted in supercritical CO2, sometimes coupled with microwave irradiation to enhance reaction rates. nih.gov

Catalyst- and Additive-Free Reactions: A notable advancement is the development of catalyst- and additive-free reactions. One such method involves a visible-light-induced O-H insertion reaction of diazo compounds to produce α-hydroxy esters in good yields with a broad substrate scope. organic-chemistry.org

Waste Minimization: Green chemistry emphasizes the reduction of by-products. Efficient synthetic routes, such as those employing titanium silicate (B1173343) molecular sieve catalysts, contribute to cleaner reaction profiles and minimize waste. rsc.org

| Green Chemistry Approach | Description | Potential Advantage for this compound Synthesis |

| Alternative Solvents | Replacement of hazardous organic solvents with water, supercritical CO2, or biodegradable options. nih.gov | Reduced environmental pollution and improved process safety. |

| Photocatalysis | Utilization of light to drive chemical reactions, often without the need for traditional catalysts. organic-chemistry.org | Milder reaction conditions and potentially higher selectivity. |

| Heterogeneous Catalysis | Use of solid catalysts, such as titanium silicate molecular sieves, that can be easily separated and recycled. rsc.org | Simplified product purification and catalyst reuse, leading to a more sustainable process. |

Continuous Flow Processing for Scalable and Efficient Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering significant advantages over traditional batch processing. nih.gov This approach is particularly relevant for the scalable and efficient synthesis of α-hydroxy esters like this compound.

Key benefits of continuous flow synthesis include:

Enhanced Safety: The small reaction volumes within flow reactors minimize the risks associated with handling hazardous reagents or exothermic reactions. google.com

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. nih.gov

A notable example is the continuous flow synthesis of α-trifluoromethylthiolated esters, where the in-flow conversion of a carboxylic acid followed by subsequent reactions in a coil reactor resulted in a streamlined and efficient process. nih.gov Similar strategies could be adapted for the production of this compound.

Rational Design of Novel Biocatalysts for Enhanced Enantioselectivity

The production of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly route to enantiomerically pure compounds. The rational design of biocatalysts is a key research area for improving the synthesis of chiral molecules like this compound.

The asymmetric reduction of a precursor keto-ester is a common strategy. For the closely related compound, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, recombinant E. coli strains co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration have shown excellent catalytic activity and high enantioselectivity (>98.5% ee). researchgate.net

The process of rational design involves:

Understanding Enzyme Structure and Mechanism: Detailed knowledge of the enzyme's active site and how it interacts with the substrate is crucial.

Site-Directed Mutagenesis: Specific amino acids in the enzyme's active site are replaced to alter its properties, such as substrate specificity and enantioselectivity.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict the effect of mutations and guide the design of improved biocatalysts.

Through such rational design, biocatalysts can be tailored to provide high yields and exceptional enantiomeric excess for the desired stereoisomer of this compound.

Exploration of New Derivatization Pathways for Functional Materials

The functional groups of this compound, namely the hydroxyl and ester moieties, provide versatile handles for chemical modification, opening up possibilities for the creation of novel functional materials.

One area of exploration is the derivatization of the hydroxyl group. For instance, in a study focused on developing new antibacterial agents, the hydroxyl group of an indole (B1671886) carboxylate was part of the lead optimization process, indicating the importance of this functional group in biological activity. nih.gov

Potential derivatization pathways for this compound could include:

Polymerization: The hydroxyl group could be used as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to biodegradable polyesters with a phenylpentanoate end-group that could influence the polymer's properties.

Esterification/Amidation: The ester group can be transesterified with different alcohols or converted to an amide by reaction with amines, allowing for the synthesis of a library of derivatives with varied physicochemical properties for applications in materials science or as biologically active molecules.

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality would enable the use of "click" chemistry to conjugate the molecule to other platforms, such as polymers, surfaces, or biomolecules.

These derivatization strategies could lead to the development of new materials with tailored properties for applications ranging from drug delivery to advanced polymers.

Q & A

Q. How to design a kinetic study for the ester hydrolysis of this compound under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.